(3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Description

Chemical Identity and Nomenclature

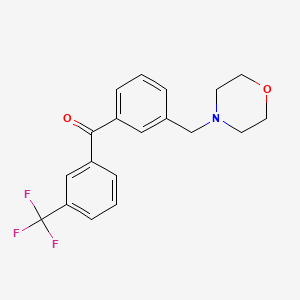

(3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound carries the Chemical Abstracts Service registry number 898791-98-5, which serves as its unique identifier in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry name for this compound is [3-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone, which precisely describes the substitution pattern and functional group arrangement.

The molecular formula C19H18F3NO2 indicates the presence of nineteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 349.35 grams per mole, positioning it within the typical range for small molecule pharmaceutical compounds. The compound's structure can be represented through the Simplified Molecular Input Line Entry System notation as C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F, which provides a linear representation of its three-dimensional architecture.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 4-({3-[3-(trifluoromethyl)benzoyl]phenyl}methyl)morpholine and {3-[(morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone. These naming variations reflect different approaches to describing the same molecular structure, with each system emphasizing particular aspects of the compound's architecture. The compound is classified as an aryl ketone due to the presence of a carbonyl group bonded to aromatic rings, specifically representing a benzophenone derivative with morpholine and trifluoromethyl substituents.

The structural complexity of (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone arises from its multi-functional nature, incorporating both heterocyclic and fluorinated components within a single molecular framework. The morpholinomethyl substituent is positioned at the meta position of one phenyl ring, while the trifluoromethyl group occupies the meta position of the second phenyl ring. This specific substitution pattern influences the compound's electronic properties, steric characteristics, and potential biological activity patterns.

Historical Context in Organofluorine Chemistry

The development of compounds like (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone represents the culmination of nearly two centuries of advancement in organofluorine chemistry, a field that began long before elemental fluorine itself was successfully isolated. The foundational work in this area commenced in 1835 when Dumas and Péligot achieved the first synthesis of an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering achievement established the basic principles of nucleophilic fluorination that continue to influence modern synthetic approaches.

Alexander Borodin's contributions to organofluorine chemistry in 1862 proved particularly significant for understanding halogen exchange reactions. Borodin, who balanced his career as both a composer and chemist, demonstrated the first nucleophilic replacement of a halogen atom by fluoride, establishing methodologies that remain fundamental to contemporary fluorochemical synthesis. His work on halogen exchange reactions laid the groundwork for the industrial-scale production of fluorinated compounds that would emerge decades later.

The isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment in organofluorine chemistry, though the extreme reactivity and corrosive nature of fluorine limited its immediate applications. Moissan's electrolytic method for producing fluorine from a mixture of potassium fluoride and hydrogen fluoride represented a technological breakthrough that earned him the Nobel Prize. However, the practical application of organofluorine chemistry remained limited until the 1920s due to the significant hazards and technical challenges associated with handling fluorine-containing reagents.

The industrial development of organofluorine chemistry accelerated dramatically during the 1920s and 1930s, driven by the commercialization of chlorofluorocarbon refrigerants by companies such as DuPont. The discovery of polytetrafluoroethylene by Roy Plunkett in 1938 demonstrated the potential for fluorinated polymers, though these materials initially found limited applications due to their high production costs. The transformation of organofluorine chemistry from a laboratory curiosity to an industrial necessity occurred during World War II, when the Manhattan Project required materials capable of withstanding the extreme reactivity of uranium hexafluoride.

The post-war period witnessed an explosion in organofluorine chemistry applications, particularly in pharmaceutical development. The recognition that fluorine substitution could dramatically alter biological activity led to the systematic exploration of fluorinated drug molecules. The development of 5-fluorouracil in 1957 as an anticancer agent represented one of the first examples of rational drug design incorporating fluorine, sparking widespread interest in fluorinated pharmaceuticals. This breakthrough demonstrated that fluorine incorporation could enhance drug efficacy and metabolic stability, principles that continue to guide modern medicinal chemistry.

Contemporary organofluorine chemistry has evolved to encompass sophisticated methodologies for introducing fluorinated groups into complex molecular frameworks. The trifluoromethyl group, in particular, has emerged as one of the most valuable fluorinated substituents in drug discovery due to its unique electronic properties and metabolic stability. Modern synthetic methods enable the precise introduction of trifluoromethyl groups into diverse molecular scaffolds, facilitating the development of compounds like (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone that combine multiple pharmacologically relevant functional groups.

Significance of Morpholine and Trifluoromethyl Functional Groups

The morpholine ring system represents one of the most versatile and widely utilized heterocycles in contemporary medicinal chemistry, earning recognition as a privileged scaffold due to its favorable pharmacological properties. Morpholine's six-membered ring structure, incorporating both nitrogen and oxygen heteroatoms in opposing positions, creates a unique electronic environment that influences both chemical reactivity and biological activity. This heterocyclic system exhibits dual functionality, combining the nucleophilic character of secondary amines with the electron-withdrawing properties of ether linkages, resulting in distinct chemical behavior compared to other nitrogen-containing heterocycles.

The morpholine scaffold demonstrates exceptional versatility in pharmaceutical applications, contributing to the biological activity of numerous therapeutic agents across diverse disease areas. Research has established that morpholine-containing compounds exhibit significant potential as anticancer agents, antidepressants, and antimicrobial therapeutics. The morpholine ring's ability to enhance lipophilicity while maintaining appropriate hydrophilic character makes it particularly valuable for optimizing drug-like properties, including membrane permeability and metabolic stability. The nitrogen atom within the morpholine ring can participate in hydrogen bonding interactions with biological targets, while the oxygen atom provides additional opportunities for molecular recognition.

Morpholine's chemical reactivity stems from its dual nature as both an amine and an ether. The nitrogen atom functions as a nucleophile, enabling reactions with electrophilic centers such as alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions facilitate the incorporation of morpholine moieties into larger molecular frameworks through N-alkylation or acylation processes. The ether oxygen, while less reactive than the nitrogen, can participate in coordination chemistry and specific ring-opening reactions under appropriate conditions. This reactivity profile enables the morpholine ring to serve as both a pharmacophore and a synthetic building block in medicinal chemistry applications.

The trifluoromethyl group has emerged as one of the most significant functional groups in modern pharmaceutical chemistry, appearing in approximately ten percent of top-selling small molecule drugs as of 2020. The unique properties of the trifluoromethyl substituent arise from the exceptional strength of carbon-fluorine bonds and the high electronegativity of fluorine atoms. These characteristics result in increased metabolic stability, enhanced lipophilicity, and altered electronic properties that can dramatically influence biological activity. The trifluoromethyl group's electronegativity, positioned between that of fluorine and chlorine, makes it particularly effective for modulating the acidity and basicity of adjacent functional groups.

The strategic incorporation of trifluoromethyl groups into pharmaceutical compounds serves multiple purposes in drug design and development. Trifluoromethyl substitution frequently increases drug potency and oral bioavailability while simultaneously decreasing rates of oxidative clearance by cytochrome P450 enzymes. This metabolic protection arises from the strength of carbon-fluorine bonds, which resist enzymatic oxidation that typically affects methyl groups and other alkyl substituents. The trifluoromethyl group also functions effectively as a bioisostere for chloride or methyl groups, enabling medicinal chemists to fine-tune the steric and electronic properties of lead compounds.

The combination of morpholine and trifluoromethyl functional groups within (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone represents a sophisticated approach to molecular design that leverages the complementary properties of both substituents. The morpholine moiety provides opportunities for hydrogen bonding interactions and appropriate physicochemical properties, while the trifluoromethyl group contributes electronic modulation and metabolic stability. This functional group combination exemplifies current trends in medicinal chemistry toward the development of compounds that balance multiple pharmacological requirements within single molecular entities.

The synthetic accessibility of both morpholine and trifluoromethyl groups has improved significantly with advances in synthetic methodology. Modern approaches to trifluoromethylation include deoxytrifluoromethylation reactions that enable direct conversion of alcohols to trifluoromethyl groups, expanding the range of accessible fluorinated compounds. Similarly, morpholine chemistry has benefited from improved methods for heterocycle construction and functionalization, facilitating the incorporation of morpholine rings into complex molecular frameworks. These synthetic advances enable the preparation of sophisticated compounds like (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone that combine multiple privileged scaffolds for potential pharmaceutical applications.

Properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-6-2-5-16(12-17)18(24)15-4-1-3-14(11-15)13-23-7-9-25-10-8-23/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNQUGHDCAMWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643098 | |

| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-98-5 | |

| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 1-[3-(Trifluoromethyl)phenyl]-2-propyl Alcohol

The most efficient and industrially viable method for preparing this intermediate involves the oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol using chromic anhydride in an acidic aqueous solution, with methylene dichloride as the solvent. This method offers high conversion rates, good purity, and is suitable for scale-up due to mild reaction conditions and cost-effective reagents.

-

- Oxidant: Chromic anhydride acid solution (prepared from CrO3 and H2SO4)

- Solvent: Methylene dichloride or ether

- Temperature: 25–55 °C (optimal at 45 °C)

- Reaction time: 3–5 hours

- Molar ratio (alcohol:oxidant): 1:1.3–1.6

-

- Dissolve 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol in methylene dichloride.

- Add chromic anhydride acid solution dropwise under mechanical stirring.

- Maintain temperature at 45 °C for 4 hours.

- Separate organic layer, dry over anhydrous magnesium sulfate.

- Remove solvent under reduced pressure and purify by distillation.

-

- High yield (~86.7%)

- Good purity (~74.6%)

- Short reaction time (~4 hours)

- Mild and controllable conditions

- Low-cost reagents and recyclable solvent

- Suitable for industrial production

Alternative Oxidants and Solvents

Other oxidants such as sodium dichromate or potassium bichromate acid solutions have been tested, often in ether solvent, but these generally yield lower purity products and sometimes require longer reaction times or additional additives (e.g., tetrabutylammonium bromide) to improve yield and purity.

| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Chromic anhydride acid solution | Methylene dichloride | 45 | 4 | 86.7 | 74.6 |

| 2 | Sodium dichromate acid solution | Ether | 40 | 4 | 85.7 | 15.1 |

| 3 | Sodium dichromate acid solution | Ether | 40 | 6 | 85.3 | 36.67 |

| 4 | Sodium dichromate + tetrabutylammonium bromide | Ether | 40 | 4 | 84.7 | 27.4 |

| 5 | Potassium bichromate acid solution | Ether | 40 | 4 | 85.0 | 16.7 |

| 6 | Chromic anhydride acid solution | Methylene dichloride | 25 | 3 | 85.8 | 69.8 |

| 7 | Chromic anhydride acid solution | Ether | 45 | 4 | 86.5 | 27.9 |

Table 1: Comparative yields and purities of 1-[3-(trifluoromethyl)phenyl]-2-acetone under various oxidation conditions.

Introduction of the Morpholinomethyl Group

While the oxidation step prepares the trifluoromethyl phenyl ketone intermediate, the morpholinomethyl substituent on the phenyl ring is generally introduced through nucleophilic substitution or reductive amination strategies involving morpholine derivatives.

- Typical approach:

- Start with a 3-(bromomethyl)phenyl or 3-(chloromethyl)phenyl precursor.

- React with morpholine under nucleophilic substitution conditions to form the 3-(morpholinomethyl)phenyl moiety.

- Couple the morpholinomethylphenyl derivative with the trifluoromethyl phenyl ketone intermediate via suitable carbonyl chemistry (e.g., ketone formation, condensation).

Catalytic Methods and Reaction Optimization

Recent research in related compound syntheses employs copper-catalyzed amino radical cyclizations and other catalytic methods to improve efficiency and selectivity in forming complex heterocyclic structures, which may be adapted for morpholinomethyl functionalization.

- Optimization parameters include:

- Choice of copper catalyst (e.g., CuSCN, Cu(OAc)2)

- Ligand selection to enhance catalyst activity

- Base type and equivalents (e.g., K2CO3)

- Solvent choice (commonly dichloromethane)

- Reaction temperature (around 80 °C for catalytic cycles)

| Entry | Catalyst | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuSCN | L1 | K2CO3 (1.5) | CH2Cl2 | 80 | 95 |

| 2 | Cu(OAc)2 | L1 | K2CO3 (1.5) | CH2Cl2 | 80 | 61 |

| 3 | CuCl | L1 | K2CO3 (1.5) | CH2Cl2 | 80 | 62 |

Summary of Preparation Methodology

The preparation of (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone involves:

Step 1: Oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol to 1-[3-(trifluoromethyl)phenyl]-2-acetone using chromic anhydride acid solution in methylene dichloride at 45 °C for 4 hours, yielding high purity and yield.

Step 2: Synthesis of the 3-(morpholinomethyl)phenyl intermediate via nucleophilic substitution of halomethylphenyl precursors with morpholine.

Step 3: Coupling of the two intermediates through appropriate carbonyl chemistry to form the target ketone compound.

Step 4: Purification by chromatographic or distillation techniques to achieve the desired product purity.

Research Findings and Industrial Relevance

The oxidation method using chromic anhydride acid solution is superior due to its balance of high yield, purity, and mild conditions, making it suitable for industrial scale-up.

Alternative oxidants and solvents generally result in lower purity or require longer reaction times.

Copper-catalyzed methods for introducing amino groups provide efficient routes for morpholinomethyl functionalization, with catalyst and ligand optimization critical for yield improvement.

The described methods collectively provide a robust synthetic route to (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, balancing operational safety, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- This compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Reactivity Studies

- The compound undergoes several types of reactions, including oxidation, reduction, and substitution. These reactions are fundamental in exploring the reactivity patterns of similar compounds and developing new synthetic methodologies .

Biological Applications

Antimicrobial Properties

- Research indicates that (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Research

- The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through specific molecular interactions, although further research is needed to elucidate its mechanism of action .

Mechanism of Action

- The mechanism involves the compound's interaction with specific enzymes or receptors, modulating their activity and influencing cellular pathways related to disease processes. Understanding these interactions is crucial for its potential therapeutic applications .

Pharmaceutical Applications

Drug Development

- Given its biological activities, (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is being explored for its potential as a lead compound in drug development. Its unique structural features may provide advantages in terms of potency and selectivity against specific targets .

Therapeutic Applications

- The ongoing research aims to evaluate its efficacy and safety as a therapeutic agent. Studies focus on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in producing specialty chemicals with tailored properties. Its unique functional groups allow for the development of materials with specific characteristics required in various applications.

Material Science

- The compound's properties make it suitable for applications in material science, particularly in developing polymers and coatings that require enhanced performance characteristics such as durability and chemical resistance .

Case Study 1: Antimicrobial Activity

- A study published in PMC explored the antimicrobial efficacy of derivatives of (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone against Gram-negative bacteria. The results indicated significant inhibition at low concentrations, suggesting potential for development into a new class of antibiotics .

Case Study 2: Anticancer Properties

Mechanism of Action

The mechanism of action of (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting molecular features, physicochemical properties, and biological activities where available:

Key Observations:

- Morpholine vs. Non-Morpholine Analogs: The target compound’s morpholinomethyl group distinguishes it from simpler benzophenones like phenyl(3-(trifluoromethyl)phenyl)methanone. This substitution likely enhances water solubility due to the morpholine’s polarity, a critical factor in drug bioavailability .

- Trifluoromethyl Group: The -CF₃ group, present in all listed compounds, is known to improve metabolic stability and membrane permeability. Its electron-withdrawing nature also influences electronic properties of the aromatic system .

- Amino-Thienyl Derivatives: Compounds like (2-amino-3-thienyl)(3-fluorophenyl)methanone () highlight the importance of heterocycles in receptor binding. However, the target compound lacks the amino group critical for adenosine A₁ receptor enhancement, suggesting divergent biological roles .

Structure-Activity Relationships (SAR)

- Morpholine Contribution: The morpholinomethyl group may increase solubility but could reduce membrane permeability compared to non-polar analogs. This trade-off is critical in drug design .

- Trifluoromethyl Positioning: The 3-position of the -CF₃ group (as in the target compound) is optimal for steric and electronic effects, as seen in adenosine receptor enhancers .

- Heterocycle Variations: Pyridine and isoquinoline analogs () show reduced similarity (0.83–0.92), underscoring the unique role of morpholine in the target compound .

Biological Activity

(3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, with the CAS number 898791-98-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is C19H18F3NO2, with a molecular weight of 349.35 g/mol. The compound features a morpholine ring and a trifluoromethyl group, both of which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholine-containing compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone demonstrate effectiveness against various pathogens. For instance, Mannich bases derived from morpholine have been evaluated against opportunistic pathogens such as Candida albicans and Aspergillus niger, revealing minimum inhibitory concentrations (MICs) that suggest varying levels of antifungal activity .

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mannich Base A | C. albicans | 8 | |

| Mannich Base B | A. niger | 16 | |

| Compound C | E. coli | <0.03125 |

Antibacterial Activity

In vitro studies have highlighted the antibacterial efficacy of compounds related to (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone. Notably, certain derivatives exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values often below 0.25 µg/mL . This suggests that modifications to the morpholine structure can enhance antibacterial properties.

Table 2: Antibacterial Efficacy

| Compound Name | Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | S. aureus | <0.25 | |

| Compound E | E. faecalis | <0.03125 | |

| Compound F | A. baumannii | 1-4 |

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is critical for its biological activity. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability . Similarly, the morpholine moiety is associated with increased binding affinity to biological targets.

Case Studies

- Antifungal Activity : A study assessing various Mannich bases showed that some derivatives demonstrated high antifungal activity against dermatophytes, with MIC values as low as 4 µg/mL against Epidermophyton floccosum, indicating that structural modifications can lead to enhanced antifungal properties .

- Antibacterial Efficacy : Another investigation into dual inhibitors of bacterial topoisomerases revealed that compounds similar to (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone exhibited broad-spectrum antibacterial activities against multidrug-resistant strains, underscoring the potential therapeutic applications of this compound in treating resistant infections .

Q & A

Q. What synthetic strategies are effective for preparing (3-(Morpholinomethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the trifluoromethyl group to the phenyl ring via Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2 : Functionalize the second phenyl ring with morpholinomethyl using a Mannich reaction. React 3-hydroxybenzaldehyde with morpholine and formaldehyde in ethanol at 60–80°C to form the morpholinomethyl intermediate .

- Step 3 : Couple the two aromatic units via a nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on halogenation (e.g., bromine/iodine substitution on the trifluoromethylphenyl ring). Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water at reflux .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How is the compound characterized spectroscopically, and what key signals confirm its structure?

- Methodological Answer :

- ¹H NMR : The morpholinomethyl group shows a singlet at δ 3.6–3.8 ppm (N-CH₂-O protons) and a multiplet at δ 2.4–2.6 ppm (morpholine ring protons). The trifluoromethyl group deshields adjacent protons, producing a distinct multiplet at δ 7.5–8.0 ppm .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (ketone C=O) and 1100–1150 cm⁻¹ (C-F) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 365.1, with fragmentation patterns consistent with cleavage at the ketone bridge .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the morpholinomethyl group under varying conditions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine, improving substitution efficiency compared to ethanol .

- Catalyst Screening : Use Sc(OTf)₃ or InCl₃ to accelerate Mannich reactions, reducing side products (e.g., over-alkylation) .

- Temperature Control : Maintain 60–70°C to balance reaction rate and decomposition. Higher temperatures (>80°C) degrade the morpholine ring .

- Yield Monitoring : Track intermediates via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Typical yields range from 65–80%, with purity confirmed by HPLC (C18 column, 70:30 MeOH/H₂O) .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron distribution. The trifluoromethyl group’s electron-withdrawing effect reduces electron density on the ketone, making it susceptible to nucleophilic attack .

- Molecular Docking : AutoDock Vina simulates interactions with enzymes (e.g., cytochrome P450). The morpholinomethyl group’s flexibility allows hydrogen bonding with active-site residues, while the CF₃ group enhances hydrophobic contacts .

- MD Simulations : GROMACS models solvation dynamics, showing improved aqueous stability due to the morpholine’s hydrophilic nature .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. Variability in IC₅₀ values often arises from differences in membrane permeability .

- Purity Validation : Use HPLC-MS to confirm >98% purity; impurities like unreacted trifluoromethylbenzene (retention time ~5.2 min) can skew results .

- Control Experiments : Test metabolites (e.g., hydroxylated derivatives) to rule offtarget effects. LC-MS/MS quantifies degradation products after 24-hour incubation .

Q. What strategies mitigate challenges in purifying the final compound?

- Methodological Answer :

- Solvent Pair Screening : Use dichloromethane/methanol (8:2) for column chromatography to resolve co-eluting byproducts .

- Crystallization Optimization : Add seed crystals during slow cooling (1°C/min) in ethanol to enhance crystal lattice formation .

- HPLC Method Development : A C18 column with 0.1% TFA in acetonitrile/water (gradient: 50–90% ACN over 20 min) achieves baseline separation of diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.